2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol
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Overview
Description
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol is an organic compound belonging to the class of triazines This compound is characterized by the presence of two methoxyphenyl groups attached to a triazine ring, along with a methylaminoethanol moiety
Preparation Methods
The synthesis of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-bis(4-methoxyphenyl)-1,2,4-triazine.
Methylation: The triazine compound is then methylated using a suitable methylating agent.
Amination: The methylated triazine is reacted with ethanolamine to introduce the aminoethanol group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to break down the compound into its constituent parts.
Scientific Research Applications
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Generating Reactive Oxygen Species: It can induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
2-((5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)(methyl)amino)ethanol can be compared with other similar compounds, such as:
2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds also contain methoxyphenyl groups and exhibit antioxidant and antimicrobial activities.
2,3-Diphenylfurans: These compounds have a furan ring substituted with phenyl groups and are known for their biological activities.
Pyrrole-containing analogs: These compounds possess diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Properties
Molecular Formula |
C20H22N4O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]-methylamino]ethanol |
InChI |
InChI=1S/C20H22N4O3/c1-24(12-13-25)20-21-18(14-4-8-16(26-2)9-5-14)19(22-23-20)15-6-10-17(27-3)11-7-15/h4-11,25H,12-13H2,1-3H3 |
InChI Key |
VVESQRVGVHCYHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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